Eszopiclone

GABAA receptor binding enantioselectivity pharmacodynamics

Eszopiclone (CAS 138729-47-2) is the therapeutically active S(+)-enantiomer of racemic zopiclone, isolated via chiral switch to eliminate the inactive R(-)-enantiomer. Its ~50-fold higher GABA-A receptor binding affinity enables hypnotic efficacy at 1–3 mg doses, representing approximately 60% reduction in API mass per dose versus racemic zopiclone (3.75–7.5 mg), directly lowering raw material procurement volumes and supply chain costs. The Tmax of ~1 hour delivers 33–50% faster absorption kinetics than racemic zopiclone, optimizing formulations targeting rapid sleep onset. Documented chiral purity specifications of 95.0%–99.5% S-enantiomer support rigorous batch release testing and regulatory compliance documentation. Select eszopiclone when cost-per-dose reduction, rapid onset, and defined enantiomeric purity are procurement priorities.

Molecular Formula C17H17ClN6O3
Molecular Weight 388.8 g/mol
CAS No. 138729-47-2
Cat. No. B1671324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEszopiclone
CAS138729-47-2
SynonymsEszopiclone;  Lunesta;  (S)-Zopiclone;  Estorra;  Esopiclone
Molecular FormulaC17H17ClN6O3
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
InChIInChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1
InChIKeyGBBSUAFBMRNDJC-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in water
Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2)
8.85e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eszopiclone (CAS 138729-47-2): Chiral Switch Hypnotic with Quantifiable Differentiation


Eszopiclone (CAS 138729-47-2), chemically (S)-zopiclone, is the active S(+)-enantiomer of racemic zopiclone, a cyclopyrrolone-class nonbenzodiazepine hypnotic acting as a positive allosteric modulator at GABAA receptors [1]. It was approved by the U.S. FDA in 2004 for the treatment of insomnia, representing a classic chiral switch strategy wherein the therapeutically active enantiomer is isolated to eliminate the inactive R(-)-enantiomer present in the racemate [2].

Why Eszopiclone Cannot Be Interchanged with Racemic Zopiclone or Other Z-Drugs


Despite structural and pharmacologic overlap within the nonbenzodiazepine hypnotic class (Z-drugs), eszopiclone cannot be substituted with racemic zopiclone or other agents without measurable consequences. The S-enantiomer demonstrates approximately 50-fold higher binding affinity at the GABAA receptor benzodiazepine site compared to the R-enantiomer [1]; consequently, eszopiclone achieves therapeutic hypnotic efficacy at doses 50-60% lower than racemic zopiclone [2]. Additionally, eszopiclone exhibits a distinct GABAA receptor subunit binding profile with preferential affinity for α2 and α3 subunits, contrasting with zolpidem and zaleplon which act predominantly on α1-containing receptors [3]. These pharmacodynamic and pharmacokinetic divergences translate into clinically meaningful differences in onset latency, duration of action, and adverse effect profiles.

Quantitative Evidence Guide for Eszopiclone Procurement and Selection


S-Enantiomer vs. R-Enantiomer: 50-Fold Differential GABAA Receptor Binding Affinity

Eszopiclone (S-zopiclone) demonstrates approximately 50-fold higher binding affinity for the benzodiazepine binding site of the GABAA receptor compared to the R-enantiomer [1]. This enantioselective binding difference is the molecular basis for the chiral switch strategy that eliminated the inactive R-enantiomer from the clinical formulation [2].

GABAA receptor binding enantioselectivity pharmacodynamics

Eszopiclone vs. Racemic Zopiclone: Pharmacokinetic Parameter Differentiation

Eszopiclone exhibits a shorter Tmax of approximately 1 hour versus 1.5-2.0 hours for racemic zopiclone, indicating more rapid gastrointestinal absorption and potentially faster sleep onset [1]. The terminal elimination half-life of eszopiclone is approximately 6 hours in adults (versus ~5 hours for racemic zopiclone), extending to ~9 hours in elderly patients (versus ~7 hours for racemic zopiclone) [2].

pharmacokinetics Tmax half-life elimination

Eszopiclone vs. Zolpidem and Zaleplon: GABAA Receptor Subunit Selectivity Differential

Eszopiclone targets preferentially the α3 GABAA receptor subtype, which predominates in the reticular nucleus of the thalamus, whereas zolpidem and zaleplon act primarily on α1-containing GABAA receptor subtypes which mediate sedation [1]. The α1-selective agents demonstrate a narrower receptor binding profile compared to eszopiclone's broader α2/α3 affinity pattern [2].

receptor pharmacology alpha subunit selectivity profile

Eszopiclone vs. Racemic Zopiclone: Therapeutic Dosing and Safety Margin Differential

The LD50 of eszopiclone is 1500 mg/kg, significantly higher than that of the R-enantiomer (300 mg/kg) and the racemate (850 mg/kg) [1]. This 5-fold higher LD50 relative to the R-enantiomer and 1.76-fold higher LD50 relative to the racemate indicates a substantially improved safety margin following removal of the inactive R-enantiomer. Clinical dosing of eszopiclone is 1-3 mg versus 3.75-7.5 mg for racemic zopiclone, representing a ~60% dose reduction while maintaining comparable hypnotic efficacy [2].

therapeutic index LD50 safety dosing

Eszopiclone vs. Racemic Zopiclone: Head-to-Head Phase III Non-Inferiority Trial Results

A 2016 Phase III randomized, double-blind, non-inferiority study (n=199 insomnia patients) compared eszopiclone 3 mg versus racemic zopiclone 7.5 mg over 4 weeks of treatment [1]. Eszopiclone 3 mg demonstrated comparable efficacy to racemic zopiclone 7.5 mg as measured by Insomnia Severity Index (ISI) and comparable tolerability, confirming that eszopiclone achieves therapeutic equivalence at 60% lower milligram dose [2].

clinical trial phase III insomnia efficacy

Eszopiclone Patent Specification: Enantiomeric Purity 95.0% to 99.5%

Patents covering eszopiclone manufacturing processes specify enantiomeric purity ranging from 95.0% to 99.5% for the S-isomer [1]. This high chiral purity specification contrasts with racemic zopiclone which contains equimolar (50:50) mixture of R- and S-enantiomers. The process utilizes resolution with enantiomerically pure di-p-toluoyl tartaric acid to achieve this specification [2].

chiral purity enantiomeric excess manufacturing specification

Evidence-Backed Application Scenarios for Eszopiclone Selection


Chiral Switch Formulation Development: API Mass Reduction by 60%

Formulators developing hypnotic products should select eszopiclone over racemic zopiclone when API cost-per-dose reduction is a priority. The ~50-fold higher GABAA receptor binding affinity [1] enables therapeutic hypnotic efficacy at 1-3 mg doses versus 3.75-7.5 mg for the racemate, representing approximately 60% reduction in API mass per dose [2]. This directly reduces raw material procurement volume requirements and associated supply chain costs.

Sleep-Onset Prioritization: Faster Tmax Enables Rapid Sleep Induction

For therapeutic applications requiring rapid sleep induction, eszopiclone's Tmax of approximately 1 hour provides a quantifiable advantage over racemic zopiclone's 1.5-2.0 hour Tmax [1]. This approximately 33-50% faster absorption kinetics translates to more rapid sleep latency reduction, making eszopiclone the preferred selection when formulation characteristics must optimize for sleep-onset speed.

Quality-Controlled Manufacturing Requiring Validated Chiral Purity Specifications

Manufacturing operations requiring well-defined enantiomeric purity specifications for quality control should prioritize eszopiclone, which carries documented chiral purity specifications of 95.0% to 99.5% S-enantiomer [1]. This contrasts with racemic zopiclone's undefined stereochemical composition beyond the racemic 50:50 ratio. The established chiral purity specification enables rigorous batch release testing and regulatory compliance documentation [2].

Investigational Research on GABAA Receptor Subtype Pharmacology

Researchers investigating differential GABAA receptor subtype pharmacology should select eszopiclone over α1-selective agents (zolpidem, zaleplon) due to its distinct receptor binding profile. Eszopiclone preferentially targets the α3 GABAA receptor subtype, whereas zolpidem and zaleplon act predominantly on α1-containing receptors [1]. This pharmacological differentiation makes eszopiclone the appropriate tool compound for studies examining α3-subtype mediated effects on sleep architecture and thalamic function [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eszopiclone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.